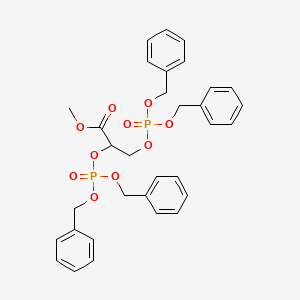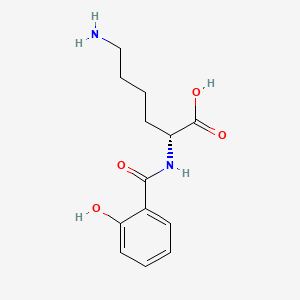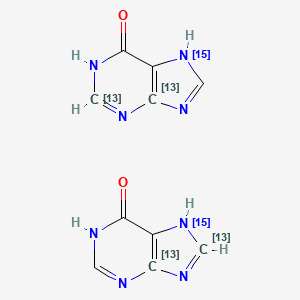
1,7-dihydropurin-6-one;1,7-dihydropurin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an important intermediate in the purine metabolism pathway and is found in various biological systems. Hypoxanthine plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,7-Dihydropurin-6-one can be synthesized through several methods. One common synthetic route involves the deamination of adenine, which is catalyzed by adenosine deaminase . Another method includes the oxidation of xanthine using xanthine oxidase . These reactions typically occur under mild conditions and are facilitated by specific enzymes.
Industrial Production Methods
Industrial production of 1,7-dihydropurin-6-one often involves the fermentation of microorganisms that naturally produce the compound. The fermentation process is optimized to increase the yield of hypoxanthine, which is then extracted and purified for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dihydropurin-6-one undergoes several types of chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid by the enzyme xanthine oxidase.
Reduction: It can be reduced to inosine by the enzyme purine nucleoside phosphorylase.
Substitution: Hypoxanthine can undergo substitution reactions, such as the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.
Reduction: Purine nucleoside phosphorylase is used for the reduction of hypoxanthine.
Substitution: Various chemical reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Xanthine and uric acid.
Reduction: Inosine.
Substitution: Various substituted purines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,7-Dihydropurin-6-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,7-dihydropurin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine by xanthine oxidase and further to uric acid . Hypoxanthine also acts as a substrate for various enzymes involved in nucleotide synthesis . The molecular targets and pathways involved include the purine salvage pathway and the de novo synthesis of purines .
Vergleich Mit ähnlichen Verbindungen
1,7-Dihydropurin-6-one is similar to other purine derivatives such as guanine and adenine. it is unique in its role as an intermediate in purine metabolism and its involvement in specific biochemical pathways . Similar compounds include:
Guanine: 2-amino-1,7-dihydro-6H-purin-6-one.
Adenine: 6-aminopurine.
Xanthine: 2,6-dihydroxypurine.
Eigenschaften
Molekularformel |
C10H8N8O2 |
|---|---|
Molekulargewicht |
278.18 g/mol |
IUPAC-Name |
1,7-dihydropurin-6-one;1,7-dihydropurin-6-one |
InChI |
InChI=1S/2C5H4N4O/c2*10-5-3-4(7-1-6-3)8-2-9-5/h2*1-2H,(H2,6,7,8,9,10)/i2+1,4+1,6+1;1+1,4+1,6+1 |
InChI-Schlüssel |
DAUXLKFOFAZKPU-INAAPGSGSA-N |
Isomerische SMILES |
C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2.C1=N[13C]2=C([15NH]1)C(=O)N[13CH]=N2 |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC=N2.C1=NC2=C(N1)C(=O)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)
![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
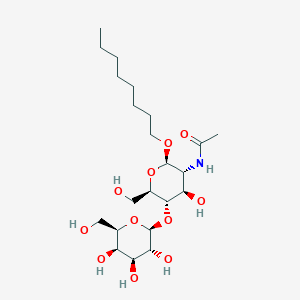
![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)



![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
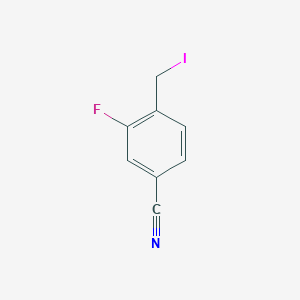

![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
